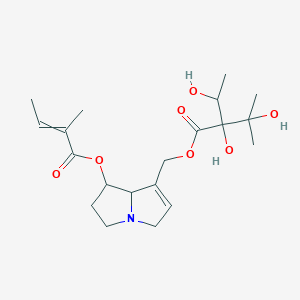

Echimidine

Description

This compound has been reported in Echium humile, Echium rauwolfii, and other organisms with data available.

Propriétés

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSGCYGUWHGOPY-LYHHMGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020028 | |

| Record name | Echimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-68-3 | |

| Record name | (+)-Echimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ECHIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Echimidine Biosynthesis Pathway in Echium plantagineum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echium plantagineum, commonly known as Paterson's curse or Salvation Jane, is a plant species recognized for its production of a diverse array of secondary metabolites, including the hepatotoxic pyrrolizidine alkaloid (PA), echimidine. This compound and its N-oxide are among the most abundant PAs found in this plant and are of significant interest due to their potential toxicity to livestock and humans, often through contaminated honey and other agricultural products.[1][2][3] Understanding the intricate biosynthetic pathway of this compound is crucial for developing strategies to mitigate its presence in the food chain, for exploring its potential pharmacological applications, and for the metabolic engineering of this complex natural product. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymatic steps, intermediates, and regulatory aspects. It also presents available quantitative data, detailed experimental protocols for key analytical procedures, and visual representations of the biochemical pathways and experimental workflows.

This compound Biosynthesis: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound in Echium plantagineum is a complex process that can be conceptually divided into three main stages:

-

Formation of the Necine Base: The synthesis of the characteristic bicyclic core structure of pyrrolizidine alkaloids.

-

Biosynthesis of Necic Acids: The generation of the acidic moieties that esterify the necine base, in the case of this compound, these are angelic acid and echimidinic acid.

-

Esterification: The final condensation of the necic acids with the necine base to form the mature this compound molecule.

Necine Base Biosynthesis

The biosynthesis of the necine base, retronecine, begins with the conversion of L-arginine to putrescine. The first committed step in the PA pathway is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[4][5] HSS has been shown to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism. While the specific HSS from Echium plantagineum has not been extensively characterized, its activity is fundamental to the production of all PAs in the plant.

The subsequent steps involve the oxidation of homospermidine, cyclization to form the pyrrolizidine ring, and further modifications to yield the necine base, retronecine. These steps are catalyzed by a series of oxidoreductases and other enzymes that are yet to be fully elucidated for E. plantagineum.

Necic Acid Biosynthesis

This compound is a di-esterified PA, containing both angelic acid and echimidinic acid. These necic acids are synthesized through distinct pathways originating from primary amino acids.

-

Angelic Acid: This C5 necic acid is derived from the amino acid L-isoleucine .

-

Echimidinic Acid: This C7 necic acid is synthesized from the amino acid L-valine and a two-carbon unit of unknown origin.

A key enzyme in the formation of C7 necic acids has been identified in other PA-producing plants as C7-hydroxyacid synthase (C7HAS) , which is a repurposed acetohydroxyacid synthase (AHAS). This enzyme likely catalyzes the initial condensation step in the formation of the echimidinic acid backbone in Echium plantagineum.

Esterification

The final step in this compound biosynthesis is the esterification of the retronecine base with the activated forms of angelic acid and echimidinic acid. This reaction is catalyzed by one or more acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes. The precise sequence of esterification and the specific acyltransferases involved in this compound formation in E. plantagineum remain to be experimentally confirmed. The final product, this compound, is often found in the plant as its N-oxide, which is considered the primary form of PA transport and storage.

Quantitative Data

Quantitative analysis of this compound and other PAs in Echium plantagineum is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The data obtained is often presented as the concentration of the analyte in the plant material (e.g., µg/g of dry weight). While comprehensive datasets on enzyme kinetics are scarce in the literature for E. plantagineum, the following table summarizes the types of quantitative data that are typically generated.

| Analyte | Matrix | Concentration Range (µg/g DW) | Analytical Method | Reference |

| This compound | Leaves | 100 - 2000 | LC-MS/MS | |

| This compound N-oxide | Leaves | 500 - 5000 | LC-MS/MS | |

| Total PAs | Shoots | Varies with environmental stress | UPLC-QToF-MS |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Echium plantagineum

This protocol is a generalized procedure based on common methods for PA extraction for LC-MS/MS analysis.

Materials:

-

Dried and ground plant material of Echium plantagineum

-

Extraction solvent: 0.05 M H₂SO₄ in 50% methanol/water

-

Ammonia solution (25%)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Weigh 100 mg of dried, ground plant material into a centrifuge tube.

-

Add 5 mL of extraction solvent.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction of the pellet with another 5 mL of extraction solvent.

-

Combine the supernatants and adjust the pH to ~9 with ammonia solution.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the PAs with 5 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

References

- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The In Vivo Odyssey of Echimidine: A Deep Dive into its Toxicokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicokinetics and metabolism of echimidine, a hepatotoxic pyrrolizidine alkaloid (PA) found in numerous plant species, notably from the Boraginaceae family. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for accurate risk assessment and the development of potential mitigation strategies against its toxicity. While specific quantitative in vivo ADME data for this compound is limited in publicly available literature, this guide synthesizes current knowledge, presents illustrative data from analogous PAs, and details relevant experimental protocols to provide a thorough understanding of its metabolic fate.

Core Concepts in this compound Toxicokinetics

This compound, an open-chained diester PA, requires metabolic activation to exert its toxic effects. The primary site of this activation is the liver, where cytochrome P450 (CYP) enzymes play a crucial role. The toxicokinetics of this compound are significantly influenced by its chemical structure and the metabolic capabilities of the exposed organism.

A critical aspect of this compound's environmental presence is its N-oxide form, this compound N-oxide. This form is generally considered less toxic due to its higher water solubility and reduced ability to cross cell membranes. However, in vivo, particularly through the action of gut microbiota, this compound N-oxide can be reduced back to the parent this compound, which is then readily absorbed and transported to the liver for metabolic activation.[1]

Quantitative Data on this compound and Related PAs

Table 1: In Vivo Acute Toxicity of this compound

| Compound | Species/Strain | Route of Administration | Endpoint | Result |

| This compound | Male Wistar Rats | Oral | LD50 | 518 mg/kg body weight[2] |

Table 2: Comparative In Vitro Metabolism of this compound and Other PAs

| Pyrrolizidine Alkaloid | Type | In Vitro System | Relative Metabolism Rate |

| Lasiocarpine | Open-chained diester | Human liver microsomes | High |

| This compound | Open-chained diester | Human liver microsomes | High [3] |

| Senecionine | Cyclic diester | Human liver microsomes | High[3] |

| Intermedine | Monoester | Human liver microsomes | Low[3] |

| Heliotrine | Monoester | Human liver microsomes | Low |

Note: Higher metabolism rates in vitro often correlate with higher potential for in vivo toxicity due to the formation of reactive metabolites.

The Metabolic Journey of this compound

The metabolism of this compound is a complex process involving both bioactivation and detoxification pathways. The balance between these pathways ultimately determines the extent of its toxicity.

Absorption and Distribution

Following oral ingestion, PAs like this compound are rapidly absorbed from the gastrointestinal tract. They are then distributed throughout the body via the bloodstream, with the liver being the primary organ of accumulation and metabolism. Some PAs, including this compound, have been shown to be substrates for the P-glycoprotein (ABCB1) efflux transporter in the intestine, which can pump the alkaloid back into the intestinal lumen, thereby reducing its overall bioavailability.

Metabolic Activation: The Path to Toxicity

The hepatotoxicity of this compound is a direct consequence of its metabolic activation by hepatic CYP enzymes. This process leads to the formation of highly reactive and electrophilic dehydropyrrolizidine alkaloid (DHPA) metabolites, also known as pyrrolic esters. These reactive intermediates can covalently bind to cellular macromolecules such as proteins and DNA, leading to the formation of adducts. This macromolecular binding disrupts cellular function, induces oxidative stress, and can trigger apoptosis, ultimately resulting in cellular damage, genotoxicity, and the characteristic hepatotoxicity associated with PAs.

Detoxification Pathways

The body possesses detoxification mechanisms to counteract the harmful effects of this compound. One key pathway is the N-oxidation of the tertiary amine group of this compound back to its less toxic N-oxide form by hepatic CYPs and flavin-containing monooxygenases (FMOs). Another detoxification route involves the hydrolysis of the ester groups, leading to the formation of the necine base and corresponding necic acids, which are generally less toxic and more readily excreted. Conjugation with glutathione (GSH) can also neutralize the reactive pyrrolic metabolites, facilitating their elimination from the body.

Experimental Protocols for In Vivo Toxicokinetic Studies

The following provides a generalized methodology for conducting in vivo toxicokinetic studies of PAs like this compound, based on common practices in the field.

Animal Model and Dosing

-

Species: Wistar or Sprague-Dawley rats are commonly used models.

-

Dosing: this compound, dissolved in a suitable vehicle (e.g., water, corn oil), is administered via oral gavage. Doses are selected based on previous toxicity studies, aiming for levels that produce measurable effects without causing acute lethality for toxicokinetic profiling. For subacute or chronic studies, doses can be administered daily for a specified period (e.g., 28 days).

Sample Collection

-

Blood: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-4, 4-8, 8-24 hours) to assess excretion patterns.

-

Tissues: At the end of the study, animals are euthanized, and organs (liver, kidneys, lungs, etc.) are collected, weighed, and stored frozen for analysis of tissue distribution and metabolite profiling.

Sample Analysis

-

Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation: Biological samples typically require extraction (e.g., solid-phase extraction or liquid-liquid extraction) and concentration prior to HPLC-MS/MS analysis to remove interfering substances and enrich the analytes.

-

Data Analysis: Toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the toxicokinetics and metabolism of this compound.

Caption: Metabolic fate of this compound from ingestion to hepatotoxicity.

Caption: Workflow for in vivo toxicokinetic analysis of this compound.

Conclusion

The in vivo toxicokinetics of this compound are characterized by its conversion from the less toxic N-oxide form by gut microbiota, followed by rapid absorption and extensive hepatic metabolism. The pivotal event in its toxicity is the bioactivation by cytochrome P450 enzymes to form reactive dehydropyrrolizidine alkaloids, which cause cellular damage through the formation of macromolecular adducts. While specific in vivo quantitative data for this compound remains an area for further research, the established metabolic pathways and toxicological profile provide a solid foundation for risk assessment and future investigations into the mechanisms of pyrrolizidine alkaloid toxicity. The experimental protocols outlined in this guide offer a framework for researchers to conduct robust in vivo studies to further elucidate the toxicokinetic properties of this compound and other related compounds.

References

Pharmacological Properties of Echimidine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echimidine, a pyrrolizidine alkaloid predominantly found in plant species of the Boraginaceae family, has garnered significant scientific attention due to its pronounced biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its naturally occurring derivatives, primarily its isomers and N-oxide. The document details its toxicological profile, particularly its hepatotoxicity, and explores its potential as an acetylcholinesterase inhibitor. This guide summarizes quantitative bioactivity data, provides detailed experimental protocols for key assays, and visualizes the known signaling pathways modulated by this compound. While the focus remains on this compound and its natural congeners due to the limited availability of data on synthetic derivatives, this paper serves as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Core Pharmacological Properties

This compound and its derivatives exhibit a dual pharmacological profile, characterized by significant toxicity, primarily hepatotoxicity, and noteworthy enzyme inhibitory activity.

Hepatotoxicity

The most well-documented pharmacological property of this compound is its hepatotoxicity, a characteristic shared by many 1,2-unsaturated pyrrolizidine alkaloids.[1][2] The toxicity is not inherent to the parent compound but arises from its metabolic activation in the liver.

Metabolic Activation: Hepatic cytochrome P450 enzymes metabolize this compound into highly reactive pyrrolic esters.[3] These electrophilic metabolites can readily form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, genotoxicity, and tumorigenicity.[3]

Cellular Effects: this compound-induced hepatotoxicity manifests as apoptosis and necrosis.[4] Studies in rat hepatocytes have demonstrated a concentration-dependent inhibition of cell viability. Open-chain diesters like this compound have been shown to act as agonists for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. This interaction may contribute to its hepatotoxic effects.

Acetylcholinesterase Inhibition

This compound and its N-oxide have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests a potential, albeit likely overshadowed by its toxicity, for the development of agents for neurological conditions characterized by cholinergic deficits.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the biological activities of this compound and its derivatives.

| Compound | Assay System | Endpoint | Value | Reference |

| Hepatotoxicity | ||||

| This compound | Rat Hepatocyte Primary Culture | IC50 | 13.79 µg/mL | |

| This compound Isomers Mix | Rat Hepatocyte Primary Culture | IC50 | 14.14 µg/mL | |

| Echihumiline/Hydroxymyoscorpine Mix | Rat Hepatocyte Primary Culture | IC50 | 9.26 µg/mL | |

| This compound | 28-Day Oral Study (Wistar Rats) | NOAEL | 2.5 mg/kg bw/day | |

| Acetylcholinesterase Inhibition | ||||

| This compound | in vitro (Ellman's method) | IC50 | 0.276 - 0.769 mM | |

| This compound N-oxide | in vitro (Ellman's method) | IC50 | 0.276 - 0.769 mM |

Table 1: Bioactivity of this compound and its Derivatives

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways, primarily related to its metabolic activation and subsequent toxicity.

Metabolic Activation Pathway

The hepatotoxicity of this compound is contingent upon its metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites.

PXR Activation Pathway

This compound, as an open-chain diester, can activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. This can lead to the altered expression of various drug-metabolizing enzymes and transporters.

Apoptosis Induction Pathway

The toxic metabolites of this compound can induce apoptosis, or programmed cell death, in hepatocytes. This process involves the activation of a cascade of enzymes known as caspases, particularly the initiator caspase-9 and the executioner caspase-3.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

This protocol is a generalized procedure for assessing the cytotoxicity of this compound and its derivatives in a hepatocyte cell line.

-

Cell Seeding:

-

Seed hepatocytes (e.g., HepG2 or primary rat hepatocytes) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

28-Day Oral Toxicity Study in Rodents

This is a generalized protocol based on OECD Guideline 407 for a repeated dose 28-day oral toxicity study.

-

Animals and Husbandry:

-

Use young, healthy adult rodents (e.g., Wistar or Sprague-Dawley rats), typically 5-6 weeks old at the start of the study.

-

House the animals in appropriate cages with controlled environmental conditions (temperature, humidity, light/dark cycle).

-

Provide access to standard laboratory diet and drinking water ad libitum.

-

-

Experimental Design:

-

Use at least three dose groups and a control group.

-

Each group should consist of at least 10 animals (5 males and 5 females).

-

The highest dose should induce toxic effects but not death or severe suffering. The lower doses should be fractions of the high dose.

-

The control group receives the vehicle used to administer the test substance.

-

-

Administration of the Test Substance:

-

Administer the test substance (e.g., this compound) orally by gavage or in the diet/drinking water once daily for 28 consecutive days.

-

The volume administered by gavage should be based on the animal's body weight.

-

-

Observations:

-

Conduct clinical observations at least once daily, noting any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

Record body weight at least weekly.

-

Monitor food and water consumption weekly.

-

At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.

-

Perform a gross necropsy on all animals, and weigh major organs.

-

Preserve organs and tissues for histopathological examination.

-

-

Data Analysis:

-

Analyze the data for statistically significant differences between the treated and control groups.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound and its derivatives.

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

-

DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.

-

Acetylthiocholine Iodide (ATCI) Solution: Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM.

-

Acetylcholinesterase (AChE) Solution: Prepare a solution of AChE from a suitable source (e.g., electric eel) in the phosphate buffer to a final activity of 0.2-0.5 U/mL.

-

Test Compound Solutions: Prepare stock solutions of the test compounds (e.g., this compound) in a suitable solvent (e.g., DMSO) and then serially dilute them in the phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add:

-

25 µL of the test compound solution at various concentrations (or buffer for the control).

-

125 µL of the DTNB solution.

-

25 µL of the ATCI solution.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 25 µL of the AChE solution to each well.

-

Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion and Future Perspectives

This compound and its naturally occurring derivatives possess a complex pharmacological profile dominated by hepatotoxicity, which is mediated by metabolic activation to reactive pyrrolic metabolites. This toxicity involves the induction of apoptosis through the intrinsic pathway and potential modulation of the PXR signaling pathway. Concurrently, these compounds exhibit moderate acetylcholinesterase inhibitory activity.

While this guide provides a comprehensive overview of the known pharmacological properties of this compound, a significant knowledge gap exists regarding the synthesis and pharmacological evaluation of a broader range of its derivatives. Future research should focus on the design and synthesis of novel this compound analogs with modified structures to potentially reduce toxicity while enhancing or exploring other therapeutic activities. Structure-activity relationship (SAR) studies on such derivatives could provide valuable insights for the development of new therapeutic leads. Further elucidation of the precise molecular interactions within the PXR and apoptotic signaling pathways will also be crucial for a complete understanding of the pharmacological and toxicological effects of this class of compounds.

References

Echimidine in Flora: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their significant biological activities, including hepatotoxicity.[1][2] PAs are produced by plants as a defense mechanism against herbivores.[3][4] Found in numerous plant species, this compound and its isomers are of considerable interest to researchers in toxicology, pharmacology, and natural product chemistry due to their potential health risks and complex chemical structures.[5] This guide provides an in-depth overview of the natural sources, distribution within plants, and analytical methodologies for this compound.

Natural Sources and Distribution of this compound

This compound is predominantly found in flowering plants belonging to the Boraginaceae (Borage) family, which is known to have nearly all its genera synthesize and store this type of alkaloid. It is also present to a lesser extent in the Asteraceae (Aster) and Fabaceae (Legume) families. These plants are distributed worldwide and can often be found as weeds in agricultural systems, leading to potential contamination of food sources like grains, honey, milk, and herbal products.

This compound has been specifically identified in various species, most notably within the Echium and Symphytum genera.

Key Plant Sources:

-

Echium plantagineum (Paterson's Curse or Viper's Bugloss): Considered a primary source, this invasive weed contains high levels of this compound and its N-oxide form.

-

Echium vulgare (Viper's Bugloss): This species also contains a significant amount of this compound, along with a variety of other related PAs.

-

Symphytum officinale (Common Comfrey): Used in traditional medicine, comfrey species contain this compound, although often at lower levels than Russian or Prickly comfrey. The roots typically have a higher concentration of PAs than the leaves.

-

Echium amoenum (Gol-e-Gavzaban): Petals of this plant, used in Iranian herbal medicine, have been found to contain this compound and its isomers.

Distribution within Plant Tissues

The concentration of this compound is not uniform throughout the plant. Its distribution varies significantly between different tissues and is influenced by the plant's developmental stage and environmental stressors.

-

Roots: Generally, the highest concentrations of PAs are found in the roots.

-

Leaves: Leaf tissues contain PAs, often at lower concentrations than the roots. However, levels can increase in response to stresses like herbivory.

-

Pollen and Nectar: this compound is present in both pollen and nectar, which is a primary route for the contamination of honey. Studies on Echium vulgare have shown that while pollen contains extremely high concentrations of PAs, nectar appears to be the more significant contributor to the PA content in honey, with this compound being the main alkaloid detected in both nectar and honey samples.

-

Seeds: PAs can also be found in seeds, leading to the contamination of cereal crops.

This compound typically exists in plants as both the free base and its N-oxide form, with the N-oxide often being present in higher concentrations. Both forms are considered toxic.

Quantitative Data on this compound Concentration

The following table summarizes reported concentrations of this compound and total pyrrolizidine alkaloids in various plant species and their parts. It is important to note that concentrations can vary widely based on genetics, geography, climate, and analytical methods used.

| Plant Species | Plant Part | Alkaloid(s) Measured | Concentration Range | Citation(s) |

| Symphytum officinale (Common Comfrey) | Roots | Total PAs | 0.25% - 0.4% (2500 - 4000 µg/g) | |

| Symphytum officinale (Common Comfrey) | Leaves | Total PAs | 0.02% - 0.18% (200 - 1800 µg/g) | |

| Symphytum x uplandicum (Russian Comfrey) | Roots | This compound | Up to 600 µg/g | |

| Echium vulgare | Pollen | Total PAs (including this compound) | 8,000 - 14,000 ppm (8,000 - 14,000 µg/g) | |

| Echium vulgare | Nectar | Echium-type PAs (this compound is main) | 0.3 - 95.1 µg/g | |

| Echium plantagineum & E. vulgare | Foliage | This compound N-oxide | Among the most abundant PANOs |

Biosynthesis of this compound

Pyrrolizidine alkaloids, including this compound, are synthesized in plants through a complex pathway originating from amino acids. The core structure, a necine base, is derived from polyamines like putrescine and spermidine. The first committed step in the biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS). This is followed by a series of oxidation, cyclization, and hydroxylation reactions to form the retronecine base.

The final structure of this compound is formed by the esterification of the retronecine base with specific necic acids. This compound is a diester, featuring angelic acid and echimidinic acid attached to the retronecine core.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H31NO7 | CID 5281729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Echimidine as a Defense Mechanism in Boraginaceae Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echimidine, a prominent pyrrolizidine alkaloid (PA) found in numerous species of the Boraginaceae family, serves as a potent chemical defense mechanism against herbivores. This technical guide provides a comprehensive overview of the role of this compound, its biosynthesis, and its toxicological effects. The document details quantitative data on this compound concentrations in various Boraginaceae species, presents in-depth experimental protocols for its analysis, and visualizes key biological and experimental processes. This guide is intended to be a valuable resource for researchers in phytochemistry, chemical ecology, and toxicology, as well as professionals involved in drug development and food safety.

Introduction: The Chemical Arsenal of Boraginaceae

Plants have evolved a sophisticated array of secondary metabolites to defend themselves against a multitude of threats, including herbivory and pathogen attack[1][2]. Among these chemical defenses, pyrrolizidine alkaloids (PAs) are a large and structurally diverse group of compounds known for their toxicity[3][4]. The Boraginaceae family, which includes genera such as Echium, Symphytum, Heliotropium, and Cynoglossum, is particularly renowned for its production of PAs.

This compound and its N-oxide are significant PAs found within this family and play a crucial role in deterring feeding by a wide range of herbivores. The toxicity of this compound is a double-edged sword; while it protects the plant, it also poses a significant risk to livestock and humans if PA-containing plants contaminate foodstuffs such as honey, milk, and grain. Understanding the biosynthesis, ecological function, and toxicology of this compound is therefore of critical importance.

This compound: A Profile of a Potent Phytotoxin

This compound is a diester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine base esterified with angelic acid and echimidinic acid. Like many PAs, it is often present in the plant as both the tertiary base and the more water-soluble N-oxide form. The N-oxide is generally considered less toxic but can be converted to the toxic tertiary base in the anaerobic environment of the herbivore gut. The toxicity of this compound is primarily attributed to its metabolic activation in the liver of vertebrates to reactive pyrrolic esters, which are potent alkylating agents of DNA and other macromolecules, leading to hepatotoxicity, carcinogenicity, and mutagenicity.

Quantitative Analysis of this compound in Boraginaceae Species

The concentration of this compound and other PAs can vary significantly between species, individuals, and even different plant parts and developmental stages. This variation has significant implications for the plant's defensive capabilities and the risk of toxicity. The following table summarizes quantitative data on this compound content in several Boraginaceae species.

| Species | Plant Part | This compound Concentration (µg/g dry weight) | Total PA Concentration (µg/g dry weight) | Reference |

| Symphytum officinale (Comfrey) | Root | Can be a major component, up to 600 µg/g | 1380 - 8320 | |

| Symphytum officinale (Comfrey) | Leaf | Lower levels, often only detectable by GC-MS | 15 - 55 | |

| Echium vulgare (Viper's Bugloss) | Inflorescences | Accounts for 59.1% of total PAs with its N-oxide | Up to 1340 | |

| Echium vulgare (Viper's Bugloss) | Pollen | 8000 - 14000 (PAs in general) | - | |

| Heliotropium europaeum (Common Heliotrope) | Aerial Parts | - | Total PAs can exceed 2.2% in seedlings, declining to <0.5% before senescence | |

| Arnebia euchroma | Root | Not detected | 23.35–207.13 | |

| Lithospermum erythrorhizon | Root | This compound N-oxide was the most abundant PA | 71.16–515.73 |

Experimental Protocols

Accurate quantification and assessment of the biological activity of this compound and other PAs are essential for research and safety assessment. The following sections provide detailed methodologies for key experiments.

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on established methods for the extraction of PAs and their N-oxides from plant tissues for subsequent analysis by LC-MS/MS.

Materials:

-

Dried and ground plant material (0.5 mm particle size)

-

Extraction Solution: 0.05 M H₂SO₄ in 50% aqueous methanol (v/v)

-

Neutralization Solution: 25% aqueous ammonia solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (e.g., Oasis MCX)

-

Centrifuge

-

Ultrasonic bath

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of the extraction solution. Ensure the plant material is completely wetted.

-

Extract in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction (steps 2-4) on the plant pellet with another 20 mL of extraction solution.

-

Combine the supernatants from both extractions.

-

Neutralize the combined extract to pH 7 with the neutralization solution. Monitor the pH using indicator strips.

-

Filter the neutralized extract through a folded filter paper.

-

SPE Clean-up:

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load 10 mL of the filtered extract onto the cartridge.

-

Wash the cartridge with 2 x 5 mL of water.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with 2 x 5 mL of methanol containing 2.5% ammonia.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 2.6 µm, 50 x 2.1 mm) is suitable. For separating isomers of this compound, a mobile phase with a neutral to slightly basic pH may be required.

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid (pH ~3) OR Water with 10 mM Ammonium Formate, pH 6.8 for isomer separation.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific PAs of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The precursor ion for this compound is [M+H]⁺ at m/z 398.2. Product ions will depend on the instrument and collision energy.

-

Instrument Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the manufacturer's recommendations.

Quantification:

-

Prepare a series of matrix-matched calibration standards using a blank plant extract to compensate for matrix effects.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Defense Activation

The production of this compound and other PAs is not static but can be induced in response to herbivore attack. This induction is mediated by complex signaling pathways within the plant, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).

Herbivore feeding damage triggers the synthesis of jasmonic acid, which then initiates a signaling cascade leading to the expression of defense-related genes, including those involved in PA biosynthesis. Salicylic acid is more commonly associated with defense against biotrophic pathogens but can interact with the JA pathway, sometimes antagonistically.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of this compound as a defense mechanism, from sample collection to data analysis.

References

- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: The Botanical Origin of Pollen Collected during the Flowering Period of Echium vulgare and the Stability of Pyrrolizidine Alkaloids in Bee Bread [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]

The Intricate Dance of Structure and Toxicity: A Deep Dive into Echimidine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Echimidine, a prominent pyrrolizidine alkaloid (PA) found in plant species such as Echium plantagineum, has garnered significant attention due to its potential hepatotoxicity.[1][2][3] This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its naturally occurring isomers, providing a comprehensive resource for researchers in toxicology, natural products chemistry, and drug development. Understanding the subtle structural nuances that dictate the biological activity of these compounds is paramount for accurate risk assessment and the potential development of novel therapeutics.

Core Tenets of this compound's Bioactivity: The Necine Base and Ester Side Chains

The toxicity of this compound and its isomers is not an inherent property of the molecule itself but rather a consequence of its metabolic activation within the liver.[4][5] Like other pyrrolizidine alkaloids, these compounds undergo a bioactivation process to exert their toxic effects. The general chemical structure of PAs consists of a necine base, which is esterified with one or more necic acids. This compound is classified as a retronecine-type PA, characterized by a 1,2-unsaturated necine base, a feature that is a crucial prerequisite for its toxicity.

The key structural features influencing the activity of this compound and its isomers are:

-

The 1,2-Unsaturated Necine Moiety: This structural element is essential for the metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites. These electrophilic intermediates can then form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, organ damage.

-

The Nature of the Ester Side Chains: this compound is a diester, a characteristic that generally correlates with higher toxicity compared to monoester PAs. The specific structure and stereochemistry of these ester groups can influence the rate of metabolic activation and the reactivity of the resulting pyrrolic metabolites.

This compound often co-occurs with its C-7 isomers, echihumiline and hydroxymyoscorpine. These isomers share the same molecular formula and core structure but differ in the arrangement of their ester side chains. This seemingly minor variation has significant implications for their biological activity.

Quantitative Analysis of Hepatotoxicity

In vitro studies utilizing primary rat hepatocytes have provided valuable quantitative data on the cytotoxic effects of this compound and its isomers. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Confidence Interval (95%) | Maximum Inhibition (Imax) |

| This compound | 13.79 | 34.62 | 12.01–15.83 | 90.3% ± 1.2% |

| Echihumiline & Hydroxymyoscorpine (mixture) | 14.14 | 35.50 | 12.56–15.92 | 91.2% ± 1.1% |

| Echiumine | 7.47 | 18.75 | 6.63–8.41 | 93.4% ± 0.9% |

| Fraction of three isomers | 9.26 | 23.25 | 8.11–10.57 | 92.1% ± 1.0% |

¹Calculated based on a molecular weight of 398.48 g/mol for this compound and its isomers. Data sourced from Gleńsk et al. (2022).

The data reveals that this compound and its co-eluting isomers, echihumiline and hydroxymyoscorpine, exhibit comparable levels of hepatotoxicity in this assay. Interestingly, echiumine, another PA isolated from the same plant material, demonstrated significantly higher toxicity. This underscores the profound impact of subtle structural variations on the biological activity of these alkaloids.

Metabolic Activation: The Gateway to Toxicity

The hepatotoxicity of this compound and its isomers is contingent upon their metabolic activation in the liver. The N-oxide forms of these alkaloids, which are often the predominant form in plants, are considered less toxic as they require an initial reduction to the tertiary amine before they can be bioactivated.

Metabolic activation pathway of this compound leading to hepatotoxicity.

This metabolic cascade highlights a critical aspect of the SAR: any structural modification that hinders the initial N-oxide reduction or the subsequent cytochrome P450-mediated activation would likely lead to a decrease in toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and its isomers.

Isolation and Purification of this compound and its Isomers

A multi-step process is required to isolate and separate these closely related compounds.

References

- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Isolation of this compound and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]

- 3. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Echimidine N-oxide: A Technical Guide on its Role as the Primary Storage Form in Plants

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA), is the primary storage form of the toxic alkaloid this compound in numerous plant species, particularly within the Echium genus of the Boraginaceae family[1][2]. This technical guide provides a comprehensive overview of this compound N-oxide, focusing on its biosynthesis, storage, and toxicological significance. It details the quantitative distribution of this compound in plants, presents in-depth experimental protocols for its extraction and analysis, and illustrates key biological and analytical pathways. The N-oxide form, while less toxic itself, acts as a pro-toxin, readily converting to the hepatotoxic tertiary alkaloid, this compound, within the mammalian digestive system[3][4]. A thorough understanding of this compound N-oxide is therefore critical for toxicological risk assessment, natural product chemistry, and the development of safer herbal products and pharmaceuticals.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse class of secondary metabolites produced by an estimated 3% of the world's flowering plants as a chemical defense against herbivores[5]. These compounds are found predominantly in the families Boraginaceae, Asteraceae, and Fabaceae. Structurally, PAs are esters composed of a necine base (a bicyclic amino alcohol) and one or more necic acids.

Plants primarily store these alkaloids in their less toxic, more water-soluble N-oxide form. This compound N-oxide is the N-oxide of this compound, a potent hepatotoxic PA, and is notably abundant in species like Echium plantagineum (Paterson's Curse) and Echium vulgare. While initially considered a detoxification product, it is now understood that PA N-oxides are a stable storage and transport form that can be converted back to the toxic tertiary amine in the gut of herbivores, representing a critical aspect of the plant's defense strategy and a significant toxicological concern.

Biosynthesis and Storage of this compound N-oxide

The biosynthesis of this compound N-oxide is a complex process involving two distinct pathways that converge, followed by a final oxidation step for storage.

-

Necine Base Formation : The journey begins with the formation of the necine base, retronecine. This pathway starts with the amino acid arginine, which is converted to putrescine. The enzyme homospermidine synthase then catalyzes the formation of homospermidine, which undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic retronecine core.

-

Necic Acid Formation : The necic acid moiety, echimidinic acid, is derived from the amino acid L-valine.

-

Esterification and N-oxidation : The final steps involve the esterification of the retronecine base with echimidinic acid to form this compound, a reaction likely catalyzed by an acyltransferase. For storage and transport within the plant, this compound is then oxidized to the more stable and water-soluble this compound N-oxide. The synthesis primarily occurs in the roots, from where the N-oxide is transported to other parts of the plant, such as the shoots and flowers.

Quantitative Data

The concentration and biological activity of this compound N-oxide and its parent alkaloid have been quantified in various studies. The following tables summarize key data.

Table 1: Physicochemical Properties of this compound N-oxide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 41093-89-4 | |

| Molecular Formula | C₂₀H₃₁NO₈ | |

| Molecular Weight | 413.46 g/mol | |

| Melting Point | 165 °C | |

| Solubility | Higher water solubility than this compound |

| Storage Temperature | < -15 °C | |

Table 2: Quantitative Distribution of this compound N-oxide in Plants

| Plant Species | Plant Part | Concentration / Abundance | Notes | Reference(s) |

|---|---|---|---|---|

| Echium plantagineum | Foliage | ~90% of total PAs are N-oxides | Concentration varies with developmental stage. | |

| Echium vulgare | Pollen | 8,000 - 14,000 ppm (total PAs) | N-oxides are the main form. |

| Echium spp. | Honey | Average of 318.39 µg/kg | this compound N-oxide is a major component. | |

Table 3: Biological Activity and Toxicological Data

| Parameter | Value (IC₅₀) | Details / Assay | Reference(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | 0.347 mM | In vitro assay | |

| Hepatotoxicity (this compound) | 13.79 µg/mL | Rat hepatocyte primary culture cells |

| Hepatotoxicity (this compound Isomer Mix) | 14.14 µg/mL | Rat hepatocyte primary culture cells | |

Toxicological Significance and Metabolic Activation

This compound N-oxide itself exhibits low toxicity because the N-oxide group prevents its metabolic activation in the liver. However, it functions as a pro-toxin. Upon ingestion by mammals, the N-oxide is reduced back to the lipophilic tertiary amine, this compound, by gut microbiota and hepatic enzymes, such as cytochrome P450s.

This regenerated this compound is then transported to the liver, where cytochrome P450 enzymes metabolize it into highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites readily form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, genotoxicity, and the characteristic hepatotoxicity associated with PA poisoning.

References

Biosynthesis of the necic acid moiety of Echimidine

An In-depth Technical Guide on the Biosynthesis of the Necic Acid Moiety of Echimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the necic acid moiety of this compound, a key component of the pyrrolizidine alkaloid this compound. This document details the metabolic pathway, the primary enzyme involved, and the experimental protocols used to elucidate this biological process.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably in the Boraginaceae family, such as Echium plantagineum.[1][2] PAs are a large group of heterocyclic secondary metabolites that plants produce as a defense mechanism against herbivores.[3][4] These compounds are known for their potential toxicity, which has significant implications for food safety and herbal medicine.[5]

The structure of this compound consists of a necine base esterified with a necic acid, specifically echimidinic acid. While the biosynthesis of the necine base is relatively well understood, the pathways leading to the diverse necic acids are more varied. This guide focuses specifically on the biosynthesis of the C7 necic acid, echimidinic acid.

The Biosynthetic Pathway of Echimidinic Acid

The biosynthesis of echimidinic acid, a branched C7 necic acid, originates from primary metabolism, utilizing amino acids and keto acids as precursors.

Precursor Molecules

Feeding experiments using radiolabeled compounds have been instrumental in identifying the precursors of echimidinic acid. The key building blocks are:

-

L-Valine: This branched-chain amino acid provides a five-carbon backbone for the necic acid.

-

Pyruvate: A two-carbon unit, in the form of activated acetaldehyde derived from pyruvate, is condensed with a derivative of L-valine.

Key Enzymatic Step

The first committed step in the biosynthesis of C7 necic acids like echimidinic acid is catalyzed by a specialized enzyme.

-

Enzyme: C7-hydroxyacid synthase (C7HAS)

-

Enzyme Type: Acetohydroxyacid synthase (AHAS) duplicate

-

Substrates: 2-oxoisovalerate (derived from L-valine) and pyruvate

-

Reaction: C7HAS catalyzes the transfer of an activated acetaldehyde group from pyruvate to 2-oxoisovalerate.

-

Product: C7-pronecic acid (2,3-dihydroxy-3-methyl-2-oxopentanoate)

C7-pronecic acid is the direct precursor to the C7-necic acids. Subsequent enzymatic reactions, including reduction and hydroxylation, are presumed to convert C7-pronecic acid into echimidinic acid, although the specific enzymes for these latter steps have not yet been fully characterized.

Quantitative Data

The characterization of C7-hydroxyacid synthase from Symphytum officinale (SoC7HAS) has provided initial quantitative data on the enzyme's activity.

| Substrate | Apparent K_m (mM) | Apparent V_max (µkat/kg protein) |

| Pyruvate | 3.6 ± 0.6 | 15.6 ± 0.9 |

| 2-Oxoisovalerate | 1.9 ± 0.4 | 14.9 ± 0.8 |

| Data extracted from studies on recombinant SoC7HAS. |

Experimental Protocols

The elucidation of the echimidinic acid biosynthetic pathway has relied on a combination of biochemical assays, advanced analytical techniques, and molecular biology approaches.

Heterologous Expression and Purification of C7-hydroxyacid synthase (C7HAS)

This protocol describes the expression of recombinant C7HAS in Escherichia coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

- The coding sequence of C7HAS is amplified from cDNA of a source plant (e.g., Symphytum officinale).

- The amplified gene is cloned into an expression vector, such as pET, containing an affinity tag (e.g., His-tag) for purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

- Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

- Cells are lysed by sonication or using a French press.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

- The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

- The recombinant C7HAS is eluted with an elution buffer containing a higher concentration of imidazole.

- The purity of the eluted protein is assessed by SDS-PAGE.

- The purified protein is dialyzed against a storage buffer and stored at -80°C.

C7-hydroxyacid synthase (C7HAS) Enzyme Assay

This assay is used to determine the activity of purified C7HAS.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- The reaction mixture should contain the purified C7HAS enzyme, the substrates (pyruvate and 2-oxoisovalerate), and necessary cofactors (e.g., MgCl2, thiamine pyrophosphate).

2. Enzyme Reaction:

- Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

- Initiate the reaction by adding the enzyme to the reaction mixture.

- Incubate the reaction for a specific period (e.g., 30-60 minutes).

- Stop the reaction by adding a quenching agent (e.g., NaOH or acid).

3. Product Detection:

- The product, C7-pronecic acid, can be detected and quantified using GC-MS after derivatization (see Protocol 4.3).

GC-MS Analysis of C7-pronecic Acid

This protocol details the analysis of the enzymatic product of the C7HAS reaction.

1. Sample Derivatization:

- To make the C7-pronecic acid volatile for GC analysis, it needs to be derivatized.

- A common derivatization agent is ethyl chloroformate (ECF).

- The reaction product is mixed with a solution of pyridine and ethanol, followed by the addition of ECF.

- The derivatized product is extracted into an organic solvent (e.g., hexane or chloroform).

2. GC-MS Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for separating organic acids (e.g., a DB-5ms or similar).

- Injection: A small volume (e.g., 1 µL) of the extracted derivatized sample is injected.

- Temperature Program: An initial oven temperature of around 60-80°C, followed by a ramp to a final temperature of 250-300°C.

- Mass Spectrometer: Operated in electron ionization (EI) mode.

- Data Acquisition: Scan for a mass range of m/z 50-500.

3. Data Analysis:

- The C7-pronecic acid derivative is identified by its characteristic retention time and mass spectrum.

- Quantification can be performed by comparing the peak area to that of a standard curve prepared with an authentic or synthesized standard.

CRISPR/Cas9-Mediated Gene Knockout in Symphytum officinale

This protocol provides a workflow for knocking out genes involved in PA biosynthesis, such as C7HAS, in hairy root cultures of Symphytum officinale.

1. Guide RNA (gRNA) Design and Vector Construction:

- Design one or more gRNAs targeting a specific exon of the target gene (e.g., C7HAS).

- Synthesize and clone the gRNA sequences into a plant expression vector containing the Cas9 nuclease gene.

2. Agrobacterium rhizogenes Transformation:

- Transform the CRISPR/Cas9 construct into a competent Agrobacterium rhizogenes strain.

3. Plant Transformation (Hairy Root Induction):

- Sterilize leaf explants from Symphytum officinale.

- Infect the explants with the transformed A. rhizogenes strain.

- Co-cultivate the explants for a few days.

- Transfer the explants to a selective medium containing antibiotics to kill the Agrobacterium and select for transformed plant cells.

4. Hairy Root Culture and Selection:

- Hairy roots will emerge from the wounded sites of the explants.

- Excise and transfer individual hairy root lines to a fresh solid or liquid medium for proliferation.

5. Genotyping and Phenotyping:

- Extract genomic DNA from the hairy root lines.

- Use PCR and Sanger sequencing to screen for mutations (insertions or deletions) at the target site.

- Analyze the PA profile of the mutant hairy root lines using LC-MS or GC-MS to confirm the loss of the target compound.

14C-Labeled Precursor Feeding Studies

This protocol describes the use of radiolabeled precursors to trace their incorporation into echimidinic acid.

1. Plant Material:

- Use young, actively growing plants of a species known to produce this compound (e.g., Cynoglossum officinale).

2. Preparation and Administration of Labeled Precursor:

- Obtain a radiolabeled precursor, such as [U-14C]-L-valine.

- Dissolve the labeled precursor in a small volume of sterile water or a suitable buffer.

- Administer the solution to the plant, for example, by injecting it into the stem or by feeding it to the roots.

3. Incubation Period:

- Allow the plant to metabolize the labeled precursor for a period ranging from a few hours to several days.

4. Extraction of Pyrrolizidine Alkaloids:

- Harvest the plant material (e.g., leaves, roots).

- Homogenize the tissue and extract the alkaloids using an appropriate solvent system (e.g., methanol/water with a small amount of acid).

5. Purification and Analysis:

- Purify the crude extract to isolate the PA fraction, for example, by solid-phase extraction.

- Separate the individual PAs using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Detect the radioactive compounds using a radioactivity detector (e.g., a scintillation counter or a radio-TLC scanner).

- Identify the labeled this compound by comparing its retention time or Rf value to that of an authentic standard.

- The incorporation of radioactivity into this compound confirms that the fed compound is a precursor.

Visualizations

Biosynthetic Pathway of Echimidinic Acid Moiety

References

Methodological & Application

Application Note: Quantification of Echimidine in Honey by HPLC-MS/MS

Introduction

Echimidine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. These compounds can contaminate honey when bees forage on PA-containing plants, posing a potential risk to human health due to their hepatotoxic and carcinogenic properties.[1][2] Regulatory bodies worldwide have set stringent limits for the presence of PAs in food products, including honey. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in honey, providing researchers, scientists, and quality control professionals with a reliable protocol for monitoring this contaminant.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in honey samples.

1. Materials and Reagents

-

This compound analytical standard (PhytoPlan or equivalent)[3]

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Sulfuric acid (analytical grade)

-

Ammonia solution

-

Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange)[1][3]

2. Sample Preparation

The sample preparation procedure is a critical step for removing matrix interferences and concentrating the analyte.

-

Weigh 2 to 10 grams of homogenized honey into a 50 mL centrifuge tube.

-

Dissolve the honey in 20 mL of 0.05 M sulfuric acid.

-

Vortex the mixture until the honey is completely dissolved.

-

Centrifuge the sample at 4,000-5,000 g for 10 minutes.

-

Condition an Oasis MCX SPE cartridge with 3-9 mL of methanol, followed by equilibration with 3-9 mL of water or 0.05 M H₂SO₄.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interfering substances.

-

Elute the this compound and other PAs from the cartridge using an ammoniated organic solvent mixture, such as 2.5% ammonia in methanol or a mixture of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for analysis.

3. HPLC-MS/MS Analysis

The following are typical starting conditions for the HPLC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 or C8 reversed-phase column (e.g., ACQUITY BEH C18, 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation of PA isomers.

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

-

Column Temperature: 30 - 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound should be optimized. A common precursor ion is [M+H]⁺.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-MS/MS method for this compound quantification in honey, as compiled from various validated methods.

Table 1: Method Detection and Quantification Limits

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.06 - 0.25 µg/kg | |

| Limit of Quantification (LOQ) | 0.2 - 1.5 µg/kg | |

| Method LOQ | 0.6 µg/kg | |

| Instrument LOD (on column) | 5 - 100 fg |

Table 2: Method Performance Characteristics

| Parameter | Value | Reference |

| Recovery | 80.6% - 114.5% | |

| Repeatability (RSDr) | 2.3% - 14.6% | |

| Reproducibility (RSDR) | 4.9% - 17.7% | |

| Linearity (R²) | >0.99 |

Diagrams

Experimental Workflow for this compound Quantification in Honey

Caption: Workflow for this compound Analysis in Honey.

Signaling Pathway for this compound Detection by MS/MS

Caption: this compound Fragmentation Pathway in MS/MS.

References

Application Notes and Protocols for the Extraction and Isolation of Echimidine from Echium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine is a prominent pyrrolizidine alkaloid (PA) found in various species of the Echium genus, which belongs to the Boraginaceae family.[1] As with many PAs, this compound is hepatotoxic, and its presence in honey and herbal products is a significant concern for food safety and regulatory bodies.[1] This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from Echium species, intended for use in research, drug development, and analytical standard preparation.

Pyrrolizidine alkaloids in Echium species are typically present as both free bases and their N-oxides, with the N-oxide form often being more abundant.[1][2] The protocols outlined below include a reduction step to convert the N-oxides to their corresponding free bases, facilitating their extraction and purification.

Quantitative Data

The concentration of this compound and other pyrrolizidine alkaloids can vary significantly depending on the Echium species, the part of the plant, and the geographical origin. The following tables summarize available quantitative data.

| Echium Species | Plant Part | Total Alkaloid Content (%) | Notes |

| Echium amoenum | Dried Petals | 0.01% | This compound was identified as one of the four major alkaloids.[3] |

| Echium vulgare | Fresh Plant Tissue | 0.055% | - |

| Echium vulgare | Dried Plant Material | 0.25% | Among the highest alkaloid content of 20 Boraginaceae species tested. |

| Echium vulgare | Pollen | 8000 - 14000 ppm (0.8% - 1.4%) | This compound is one of several PAs identified. |

| Echium plantagineum | Not specified | 0.053% (this compound) | This value is for the free base after reduction. |

| Compound | IC50 Value (µg/mL) | Cell Line | Notes |

| This compound (isolated) | 13.79 | Rat Hepatocytes | - |

| This compound Isomer Mix | 14.14 | Rat Hepatocytes | - |

| Echiumine | 7.47 | Rat Hepatocytes | Isolated from the same plant material. |

Experimental Protocols

Extraction of this compound from Echium plantagineum

This protocol is adapted from a method described for the extraction of this compound and its isomers from the aerial parts of Echium plantagineum.

3.1.1. Materials and Reagents

-

Dried and powdered aerial parts of Echium plantagineum

-

Methanol (MeOH)

-

n-Hexane

-

Deionized water

-

Sulfuric acid (H₂SO₄), 50% solution

-

Zinc dust

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Rotary evaporator

-

Separatory funnel

-

Stir plate and stir bar

-

pH meter or pH indicator strips

3.1.2. Extraction Procedure

-

Methanol Extraction:

-

Extract the dried and powdered aerial parts of E. plantagineum with methanol.

-

Remove the methanol using a rotary evaporator to obtain an oleoresin.

-

-

Defatting:

-

Partition the resulting oleoresin between n-hexane, methanol, and water in a 10:9:1 ratio.

-

Collect the lower phase (methanol-water) and concentrate it on a rotary evaporator to remove the organic solvents.

-

Dilute the concentrated lower phase with water.

-

-